Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
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Overview
Description
Sec-butyl 6-[(trifluoroacetyl)amino]hexanoate is an organic compound with the molecular formula C12H20F3NO3 It is characterized by the presence of a trifluoroacetyl group attached to an amino hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-butyl 6-[(trifluoroacetyl)amino]hexanoate typically involves the reaction of hexanoic acid derivatives with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:
Solvent: Dichloromethane or similar organic solvents.
Temperature: Room temperature to slightly elevated temperatures.
Catalyst/Base: Tertiary amines such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group.
Reduction: Reduction reactions may target the trifluoroacetyl group, converting it to a less oxidized form.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester linkage.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Sec-butyl 6-[(trifluoroacetyl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-butyl 6-[(trifluoroacetyl)amino]hexanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate
- Butyl 6-[(trifluoroacetyl)amino]hexanoate
Comparison: Sec-butyl 6-[(trifluoroacetyl)amino]hexanoate is unique due to the position of the trifluoroacetyl group and the sec-butyl substituent. These structural features influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
CAS No. |
57983-24-1 |
---|---|
Molecular Formula |
C12H20F3NO3 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-3-9(2)19-10(17)7-5-4-6-8-16-11(18)12(13,14)15/h9H,3-8H2,1-2H3,(H,16,18) |
InChI Key |
HFKVLETUMHBSHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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